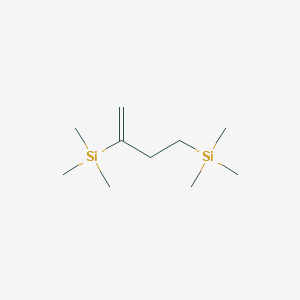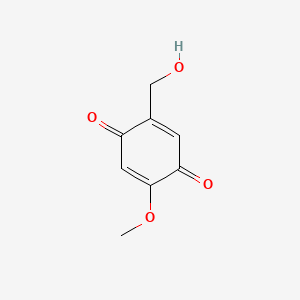![molecular formula C18H21NO5 B14654589 Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate CAS No. 40445-60-1](/img/structure/B14654589.png)
Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate is an organic compound that features a naphthalene ring substituted with a methoxy group and an amino group, which is further esterified with diethyl propanedioate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate typically involves the reaction of 6-methoxy-2-naphthylamine with diethyl malonate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of diethyl malonate, followed by esterification.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Applications De Recherche Scientifique
Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Comparison: Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate is unique due to its ester functional group, which can influence its reactivity and solubility compared to similar amide derivatives. The presence of the methoxy group on the naphthalene ring also imparts distinct electronic properties, affecting its interaction with biological targets and its overall chemical behavior.
Propriétés
Numéro CAS |
40445-60-1 |
|---|---|
Formule moléculaire |
C18H21NO5 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
diethyl 2-[(6-methoxynaphthalen-2-yl)amino]propanedioate |
InChI |
InChI=1S/C18H21NO5/c1-4-23-17(20)16(18(21)24-5-2)19-14-8-6-13-11-15(22-3)9-7-12(13)10-14/h6-11,16,19H,4-5H2,1-3H3 |
Clé InChI |
MFNDAOYQTUVHHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NC1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

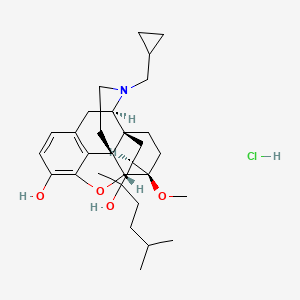
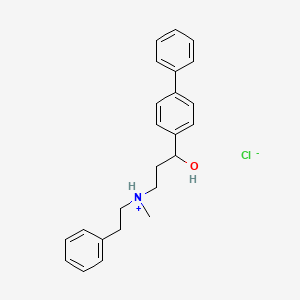
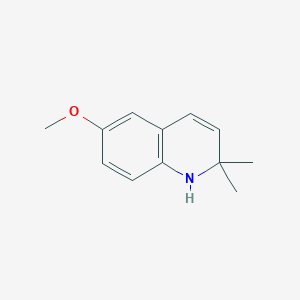

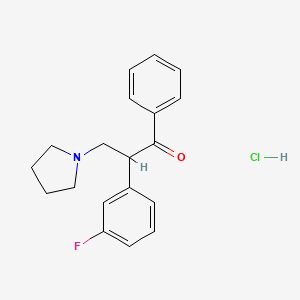
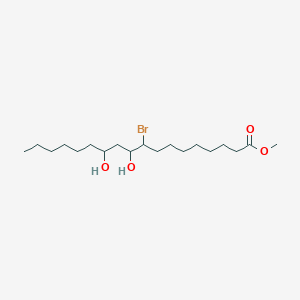
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
